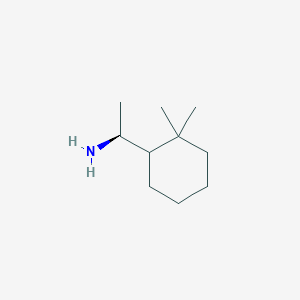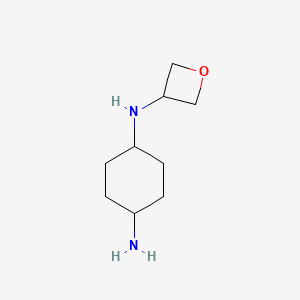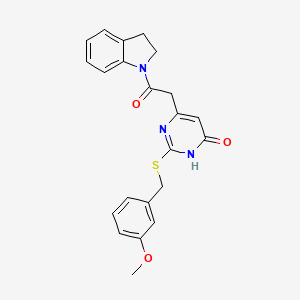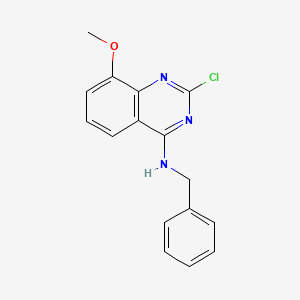
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine, also known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is a popular ingredient in pre-workout supplements and is known for its stimulant properties. DMHA is also being studied for its potential use in treating neurological disorders and as a drug delivery agent.
Mécanisme D'action
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine also acts as a vasodilator, which can improve blood flow and oxygen delivery to the muscles.
Biochemical and Physiological Effects:
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has been shown to increase heart rate and blood pressure in animal models. It can also cause vasoconstriction, which can reduce blood flow to certain areas of the body. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has been shown to increase glucose uptake in muscle tissue, which can improve exercise performance.
Avantages Et Limitations Des Expériences En Laboratoire
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine is also relatively safe and has a low toxicity profile. However, (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine can be difficult to work with due to its hydrophobic nature and poor solubility in water.
Orientations Futures
There are several potential future directions for research on (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine. One area of interest is its potential use in treating neurological disorders. More research is needed to determine the optimal dosage and administration route for (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine in these applications. Another area of interest is its potential use as a drug delivery agent. Researchers are exploring ways to modify (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine to improve its ability to cross the blood-brain barrier and target specific areas of the brain. Finally, more research is needed to fully understand the long-term effects of (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine on the body and its potential for abuse.
Méthodes De Synthèse
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine is synthesized through a multi-step process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This is followed by a series of reactions involving reduction, acylation, and deprotection to obtain (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine.
Applications De Recherche Scientifique
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has been studied extensively for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine can improve cognitive function and memory retention in animal models. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
(1S)-1-(2,2-dimethylcyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVCXPSHTNJMHH-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)

![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)

![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)
![6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2608784.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)


![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)
